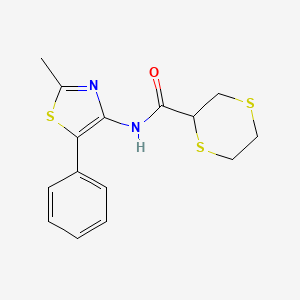![molecular formula C12H14ClFO4S B6627818 Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate](/img/structure/B6627818.png)
Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate is a chemical compound commonly used in scientific research. It is a member of the sulfonyl series of compounds and is known for its ability to inhibit certain enzymes.
作用机制
The mechanism of action of methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate involves the inhibition of HDACs. HDACs remove acetyl groups from histone proteins, which can result in the repression of gene expression. By inhibiting HDACs, methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate can increase the acetylation of histone proteins and promote gene expression.
Biochemical and Physiological Effects
Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate has a number of advantages for lab experiments. It is a potent inhibitor of HDACs and has been shown to have a high degree of selectivity for certain HDAC isoforms. It is also relatively easy to synthesize and has a long half-life in vivo. However, there are also some limitations to its use. It can be toxic at high doses and can have off-target effects on other enzymes. It is also relatively expensive compared to other HDAC inhibitors.
未来方向
There are a number of future directions for the use of methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate in scientific research. One potential direction is the investigation of its use as a treatment for cancer, neurodegenerative diseases, and other conditions. Another potential direction is the investigation of its use in combination with other drugs to enhance its therapeutic effects. Finally, there is also potential for the development of new synthetic methods for the production of this compound, which could make it more accessible for research purposes.
合成方法
The synthesis of methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of 2-chloro-5-fluorobenzyl alcohol, which is then converted to the corresponding sulfonate ester. The ester is then reacted with 2-methylpropanoic acid to yield the final product.
科学研究应用
Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate is commonly used in scientific research as an inhibitor of certain enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been investigated as potential treatments for cancer, neurodegenerative diseases, and other conditions.
属性
IUPAC Name |
methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO4S/c1-8(12(15)18-2)6-19(16,17)7-9-5-10(14)3-4-11(9)13/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANODYSXEBXEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=C(C=CC(=C1)F)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6627739.png)

![(2S)-N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6627750.png)
![5-Fluoro-2-[3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B6627752.png)
![3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627760.png)
![11-(1-Oxaspiro[4.5]decan-2-ylmethyl)-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B6627761.png)
![3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627765.png)
![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,2-difluoro-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6627771.png)
![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate](/img/structure/B6627783.png)
![tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate](/img/structure/B6627787.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B6627789.png)
![1-[(2-Chloro-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B6627805.png)
![2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol](/img/structure/B6627816.png)
![1-[(2-Chloro-5-fluorophenyl)methyl]indole-2-carboxylic acid](/img/structure/B6627824.png)